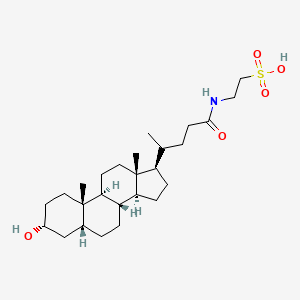

Taurolithocholic Acid

Description

Properties

IUPAC Name |

2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO5S/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32)/t17-,18-,19-,20+,21-,22+,23+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYUNVOYXHFVKC-GBURMNQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20965925 | |

| Record name | 3-Hydroxy-N-(2-sulfoethyl)cholan-24-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lithocholyltaurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000722 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

516-90-5 | |

| Record name | Taurolithocholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-N-(2-sulfoethyl)cholan-24-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithocholyltaurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000722 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

212 - 213 °C | |

| Record name | Lithocholyltaurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000722 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Taurolithocholic Acid synthesis pathway from lithocholic acid

An In-Depth Technical Guide to the Synthesis of Taurolithocholic Acid from Lithocholic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of this compound

This compound (TLCA) is the taurine-conjugated form of lithocholic acid (LCA), a secondary bile acid.[1][2] While LCA is formed in the intestine through the bacterial 7α-dehydroxylation of the primary bile acid chenodeoxycholic acid, its subsequent conjugation with taurine occurs primarily in the liver.[3][4][5] This conjugation is a critical step in bile acid metabolism, transforming the more hydrophobic and potentially cytotoxic LCA into the more water-soluble and readily transportable TLCA.[6][7]

In the field of drug development and metabolic research, TLCA is a molecule of significant interest. It is used to induce cholestasis in experimental models to study liver injury and test the efficacy of hepatoprotective compounds.[8] Furthermore, understanding the synthesis and metabolism of TLCA is crucial for research into metabolic diseases, gut microbiome interactions, and the signaling pathways governed by bile acids, such as those involving the farnesoid X receptor (FXR).[6][9] This guide provides a detailed examination of the enzymatic and chemical pathways for synthesizing TLCA, complete with actionable protocols and analytical methodologies.

Part 1: The Biological Synthesis Pathway

In mammals, the conjugation of lithocholic acid with taurine is not a direct reaction but a two-step enzymatic process that ensures thermodynamic favorability and biological control. This pathway is localized within liver cells (hepatocytes) and involves activation followed by conjugation.[6][10]

Step 1: Activation of Lithocholic Acid via CoA Thioesterification

The first and requisite step is the "activation" of the carboxyl group of lithocholic acid. This is necessary because the direct formation of an amide bond between a carboxylic acid and an amine is an energetically unfavorable dehydration reaction under physiological conditions. The cell overcomes this barrier by converting the LCA into a high-energy thioester intermediate, lithocholyl-CoA.

This reaction is catalyzed by Bile Acid-CoA Synthetase (BACS) , an enzyme encoded by the SLC27A5 gene.[10] BACS utilizes adenosine triphosphate (ATP) to adenylate the LCA, which is then attacked by Coenzyme A (CoA-SH) to form the lithocholyl-CoA thioester, releasing adenosine monophosphate (AMP) and pyrophosphate (PPi).

-

Expertise & Causality: The formation of the CoA thioester is a common biological strategy to activate carboxylic acids. The high-energy nature of the thioester bond makes the acyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine group of taurine in the subsequent step. This activation is the rate-limiting prerequisite for conjugation.[10][11]

Step 2: N-Acyl Amidation with Taurine

Once activated, the lithocholyl-CoA is ready for conjugation. This step is catalyzed by Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT) .[10][12] The BAAT enzyme facilitates the transfer of the lithocholyl group from the CoA thioester to the amino group of taurine.[13][14] This reaction forms a stable amide bond, yielding the final product, this compound, and regenerating free Coenzyme A.

-

Expertise & Causality: The BAAT enzyme exhibits specificity for both the bile acid-CoA substrate and the amino acid. While it can also use glycine, the relative availability of taurine versus glycine in the liver of different species often dictates the primary conjugation product.[15] In rodents, taurine conjugation is almost exclusive, whereas in humans, both glycine and taurine conjugates are formed.[6][15] The reaction occurs in cellular compartments like the peroxisomes.[13][16]

Diagram: Enzymatic Synthesis of this compound

Caption: Enzymatic pathway of TLCA synthesis from LCA in hepatocytes.

Part 2: Chemical Synthesis Protocol

For researchers needing to produce TLCA in a laboratory setting, chemical synthesis provides a direct and high-yield alternative. The core principle mirrors the biological pathway: activation of the carboxylic acid followed by coupling with taurine. An improved procedure utilizes N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) as a coupling agent.[17]

Experimental Protocol: Chemical Synthesis of TLCA

This protocol is adapted from established methods for bile acid conjugation.[17]

Materials:

-

Lithocholic Acid (LCA)

-

Taurine

-

N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)

-

Triethylamine (TEA)

-

Anhydrous Toluene

-

Anhydrous Ethanol

-

Diethyl Ether

-

Methylene Chloride (DCM)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve Lithocholic Acid (1.0 equivalent) in a mixture of anhydrous toluene and anhydrous ethanol (e.g., 4:1 v/v).

-

Addition of Taurine: In a separate flask, dissolve Taurine (1.2 equivalents) and an equimolar amount of NaOH in water and add this solution to the LCA mixture.

-

Coupling Agent Addition: Add EEDQ (1.5 equivalents) to the reaction mixture. The EEDQ will activate the carboxylic acid of LCA, forming a highly reactive mixed carbonic anhydride intermediate.

-

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:acetic acid).

-

Work-up and Extraction:

-

Once the reaction is complete, evaporate the organic solvents under reduced pressure.

-

Redissolve the residue in water and acidify to a low pH (e.g., pH 2) with HCl to precipitate the crude product.

-

Filter the precipitate and wash with cold water to remove unreacted taurine and salts.

-

-

Purification: The crude TLCA can be further purified.

-

Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent like ethanol. Slowly add a co-solvent in which TLCA is less soluble, such as diethyl ether or acetone, until turbidity appears. Allow the solution to cool slowly to promote the formation of pure crystals.[18]

-

Solid-Phase Extraction (SPE): Alternatively, dissolve the crude product and load it onto a C18 SPE cartridge. Wash with water to remove polar impurities, then elute the TLCA with methanol.

-

-

Trustworthiness & Self-Validation: This protocol is self-validating because the final product's identity and purity must be confirmed using the analytical methods described in the next section. Expected yields for this type of coupling reaction are typically high, often in the range of 89-93%.[18]

Diagram: Chemical Synthesis & Purification Workflow

Caption: General workflow for the chemical synthesis and purification of TLCA.

Part 3: Analytical Characterization and Quantification

Accurate identification and quantification of synthesized TLCA are paramount for its use in research. High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[19][20]

LC-MS/MS Methodology

LC-MS/MS provides exceptional sensitivity and specificity by separating the analyte chromatographically before detecting it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.

Sample Preparation: A simple protein precipitation step is typically sufficient for serum or reaction media samples.[19][21]

-

Add 100 µL of sample to a tube.

-

Add an ice-cold solution of acetonitrile or methanol containing an appropriate internal standard (e.g., a deuterated bile acid like D4-lithocholic acid).[22]

-

Vortex thoroughly to precipitate proteins.

-

Centrifuge at high speed (e.g., >10,000 g) for 10-20 minutes.[21][22]

-

Transfer the supernatant to an HPLC vial for analysis.

Data Presentation: Typical LC-MS/MS Parameters for TLCA Analysis

| Parameter | Typical Setting | Rationale & Insights |

| HPLC Column | Reversed-phase C18 or C8 (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm)[19] | C18 columns provide excellent hydrophobic retention for bile acids, allowing for effective separation from more polar or non-polar contaminants. |

| Mobile Phase A | Water with an additive (e.g., 0.1% Formic Acid or 1 mM Ammonium Acetate)[19][22] | The acidic additive protonates silanol groups on the column, improving peak shape, and facilitates ionization in the mass spectrometer. |

| Mobile Phase B | Acetonitrile/Methanol mixture, often with an additive[19][22] | A strong organic solvent mixture is required to elute the hydrophobic bile acids from the C18 column in a gradient elution. |

| Ionization Mode | Negative Electrospray Ionization (ESI-)[19][21] | The sulfonic acid and carboxylic acid groups on conjugated bile acids are readily deprotonated, forming negative ions [M-H]⁻ with high efficiency. |

| MS Detection | Multiple Reaction Monitoring (MRM) | This highly specific mode monitors a predefined precursor ion (the molecular ion of TLCA) and one or more characteristic product ions formed by its fragmentation. |

| TLCA Precursor Ion | m/z 482.3 | Corresponds to the [M-H]⁻ ion of this compound (Molecular Weight: 483.7 g/mol ).[1] |

| TLCA Product Ions | m/z 80.0, 124.1 | These fragments are characteristic of the taurine moiety, providing high confidence in the identification of the analyte. |

Conclusion

The synthesis of this compound, whether through its native enzymatic pathway or by chemical means in the laboratory, is a foundational process for numerous areas of biomedical research. The biological pathway, governed by the sequential action of BACS and BAAT, highlights the elegant cellular mechanisms for metabolizing and detoxifying bile acids. For the researcher, robust chemical synthesis and purification protocols, validated by precise LC-MS/MS analysis, are essential for producing the high-purity material required for reliable and reproducible experimental outcomes. This guide provides the technical framework and expert-driven context to empower professionals in achieving these objectives.

References

- BenchChem. (n.d.). Synthesis and Purification of Taurohyocholic Acid for Research Applications. BenchChem.

- MSACL. (2017). A novel fast and simple quantification method for bile acids in human serum by LC-MS/MS. MSACL 2017.

- Thermo Fisher Scientific. (2018). Simple Quantitative Analysis of 40 Total and Fractionated Bile Acids in Serum Using LC-MS/MS for Clinical Research Use. Thermo Fisher Scientific.

- The Medical Biochemistry Page. (2025). Bile Acid Synthesis, Metabolism, and Biological Functions. The Medical Biochemistry Page.

-

Chiang, J. Y. L. (2009). Bile acids: regulation of synthesis. Journal of Lipid Research, 50(10), 1955-1966. Retrieved from [Link]

-

Kase, F., Björkhem, I., & Pedersen, J. I. (1986). Conjugation of Cholic Acid With Taurine and Glycine by Rat Liver Peroxisomes. Journal of Lipid Research, 27(12), 1277-1284. Retrieved from [Link]

-

International Journal of Novel Research and Development. (2024). A critical review of HPLC-based analytical methods for quantification of Tauroursodeoxycholic acid. IJNRD, 9(6). Retrieved from [Link]

-

Vulese, F., et al. (2023). Identification of bile acid-CoA:amino acid N-acyltransferase as the hepatic N-acyl taurine synthase for polyunsaturated fatty acids. Journal of Lipid Research, 64(9), 100361. Retrieved from [Link]

-

Song, G.-Y., et al. (2023). Upregulation of Taurine Biosynthesis and Bile Acid Conjugation with Taurine through FXR in a Mouse Model with Human-like Bile Acid Composition. International Journal of Molecular Sciences, 24(13), 11109. Retrieved from [Link]

-

Guda, N. M., et al. (2016). Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases. Journal of Lipid Research, 57(8), 1594-1606. Retrieved from [Link]

-

Devlin, A. S., & Fischbach, M. A. (2022). Bile acid-CoA:amino acid N-acyltransferase gene knockout alters early life development, the gut microbiome and reveals unusual bile acid conjugates in mice. bioRxiv. Retrieved from [Link]

-

Wikipedia. (n.d.). Bile acid-CoA:amino acid N-acyltransferase. Retrieved from [Link]

-

Mihalik, S. J., et al. (2002). Participation of Two Members of the Very Long-chain Acyl-CoA Synthetase Family in Bile Acid Synthesis and Recycling. Journal of Biological Chemistry, 277(27), 24771-24779. Retrieved from [Link]

-

University of Copenhagen Research Portal. (2023). Identification of bile acid-CoA:amino acid N-acyltransferase as the hepatic N-acyl taurine synthase for polyunsaturated fatty acids. Retrieved from [Link]

-

Baba, S., et al. (1980). A MEASUREMENT OF INDIVIDUAL BILE ACIDS IN SERUM BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY FOR CLINICAL DIAGNOSTIC INFORMATION. Kobe Journal of Medical Sciences, 26(2), 89-101. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Dorvil, N. P., et al. (1983). Taurine prevents cholestasis induced by lithocholic acid sulfate in guinea pigs. The American Journal of Physiology, 245(2), G244-G250. Retrieved from [Link]

-

Haslewood, G. A. (1971). The biochemical basis for the conjugation of bile acids with either glycine or taurine. The Biochemical Journal, 123(1), 15-18. Retrieved from [Link]

-

Vessey, D. A., & Zakim, D. (1977). Kinetic studies on the enzymes conjugating bile acids with taurine and glycine in bovine liver. The Biochemical Journal, 163(1), 181-183. Retrieved from [Link]

-

Kramer, W., et al. (1990). Purification and reconstitution of the bile acid transport system from hepatocyte sinusoidal plasma membranes. Biochimica et Biophysica Acta, 1027(2), 155-162. Retrieved from [Link]

-

Sarenac, T. M., & Mikov, M. (2018). Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients. Frontiers in Pharmacology, 9, 939. Retrieved from [Link]

-

Zhang, Y., et al. (2023). AHR Deficiency Exacerbates Hepatic Cholesterol Accumulation via Inhibiting Bile Acid Synthesis in MAFLD Rats. International Journal of Molecular Sciences, 24(23), 16997. Retrieved from [Link]

-

Tserng, K. Y., & Klein, P. D. (1977). An improved procedure for the synthesis of glycine and taurine conjugates of bile acids. Journal of Lipid Research, 18(3), 404-407. Retrieved from [Link]

- Google Patents. (n.d.). KR100396113B1 - Method for purifying tauroursodeoxycholic acid.

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Sarenac, T. M., & Mikov, M. (2018). Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients. Frontiers in Pharmacology, 9, 939. Retrieved from [Link]

- Google Patents. (n.d.). CN103755764A - Synthetic method of taurocholic acid.

-

JJ Medicine. (2018, July 17). Bile Acid Synthesis | Classic and Alternative Pathways [Video]. YouTube. Retrieved from [Link]

-

Li, T., & Chiang, J. Y. L. (2014). The acidic pathway of bile acid synthesis: Not just an alternative pathway. Hepatology, 60(4), 1107-1109. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Bile acid synthesis – Knowledge and References. Retrieved from [Link]

Sources

- 1. This compound | C26H45NO5S | CID 439763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. mdpi.com [mdpi.com]

- 7. Taurine prevents cholestasis induced by lithocholic acid sulfate in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 11. researchgate.net [researchgate.net]

- 12. Bile acid-CoA:amino acid N-acyltransferase - Wikipedia [en.wikipedia.org]

- 13. Identification of bile acid-CoA:amino acid N-acyltransferase as the hepatic N-acyl taurine synthase for polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 15. The biochemical basis for the conjugation of bile acids with either glycine or taurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Conjugation of cholic acid with taurine and glycine by rat liver peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. ijnrd.org [ijnrd.org]

- 21. shimadzu.co.kr [shimadzu.co.kr]

- 22. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Signaling Molecule: A Technical Guide to the Discovery and Isolation of Taurolithocholic Acid

This guide provides a comprehensive technical overview of the discovery, isolation, and characterization of taurolithocholic acid (TLCA). It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this secondary bile acid, from its historical identification to modern analytical and synthetic methodologies. We will explore the causal chain of scientific advancement that brought TLCA from an unknown component of the bile acid pool to a recognized signaling molecule with significant physiological and pathological implications.

Conceptual Framework: Discovery Through a Technological Lens

The "discovery" of this compound was not a singular event but rather a gradual revelation made possible by the evolution of analytical chemistry. Unlike the discrete discovery of primary bile acids such as cholic acid by Strecker in 1848, the identification of individual conjugated secondary bile acids was contingent on the development of techniques capable of separating these structurally similar, non-volatile molecules.[1]

The logical progression of discovery can be understood as follows:

-

Establishment of the Precursors: The primary bile acid chenodeoxycholic acid (CDCA) was identified as a major component of bile.[2] Subsequently, it was understood that gut microbiota metabolize primary bile acids into secondary bile acids. Specifically, the 7α-dehydroxylation of CDCA by intestinal bacteria was shown to produce lithocholic acid (LCA).[3]

-

Understanding of Conjugation: The liver's role in conjugating bile acids with amino acids—primarily taurine and glycine—was established. This process increases their water solubility and facilitates their role in digestion.[3][4] The enzyme responsible, bile acid-CoA:amino acid N-acyltransferase, was later cloned and characterized.[1]

-

The Separation Challenge: The resulting bile acid pool is a complex mixture of free and conjugated, primary and secondary bile acids. Early researchers faced the significant challenge of separating these closely related compounds. The development of powerful separation techniques was the critical step that enabled the isolation and characterization of specific entities like TLCA.

The workflow from the initial biological context to the identification of TLCA is depicted below.

Sources

- 1. Bile Acids—A Peek Into Their History and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Key discoveries in bile acid chemistry and biology and their clinical applications: history of the last eight decades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The biochemical basis for the conjugation of bile acids with either glycine or taurine - PubMed [pubmed.ncbi.nlm.nih.gov]

Taurolithocholic Acid in Enterohepatic Circulation: A Technical Guide for Researchers

This guide provides an in-depth exploration of Taurolithocholic Acid (TLCA), a critical secondary bile acid, and its multifaceted role within the enterohepatic circulation. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the synthesis, metabolism, transport, and pathophysiological implications of TLCA, alongside practical experimental methodologies.

Section 1: The Lifecycle of this compound: Synthesis, Metabolism, and Enterohepatic Cycling

This compound is the taurine-conjugated form of the secondary bile acid, lithocholic acid (LCA)[1][2]. Its journey through the enterohepatic circulation is a multi-step process involving both host and microbial metabolic activities.

Primary bile acids, cholic acid and chenodeoxycholic acid (CDCA), are synthesized from cholesterol in hepatocytes[3][4]. Following conjugation with taurine or glycine, they are secreted into the bile and subsequently into the small intestine to aid in lipid digestion and absorption[3][5]. In the distal ileum and colon, gut microbiota deconjugate and dehydroxylate these primary bile acids, leading to the formation of secondary bile acids, including LCA from CDCA[4][6].

LCA is then absorbed from the intestine and transported via the portal vein to the liver. Within hepatocytes, LCA undergoes reconjugation, primarily with taurine, to form TLCA[7]. This taurine conjugation increases the water solubility of the otherwise hydrophobic LCA.

A crucial metabolic pathway for lithocholate and its conjugates is sulfation, which significantly enhances their fecal excretion[8]. This efficient sulfation and subsequent elimination result in a relatively small pool size of lithocholate in the body under normal physiological conditions[8].

The enterohepatic circulation is a highly efficient process, with approximately 95% of bile acids being reabsorbed in the terminal ileum and returned to the liver[4][5]. However, the sulfated form of TLCA has reduced intestinal absorption, leading to its preferential excretion in feces[8][9].

Section 2: Molecular Transport of this compound

The movement of TLCA across hepatocytes and enterocytes is mediated by a series of specialized transporters.

Hepatic Uptake and Efflux:

-

Sinusoidal Uptake: The uptake of conjugated bile acids from the portal blood into hepatocytes is primarily mediated by the Na+-taurocholate cotransporting polypeptide (NTCP) and Organic Anion Transporting Polypeptides (OATPs) located on the basolateral membrane of hepatocytes[4][6].

-

Canalicular Efflux: The secretion of TLCA from the hepatocyte into the bile canaliculus is an active process driven by the Bile Salt Export Pump (BSEP) and Multidrug Resistance-associated Protein 2 (MRP2)[4][6]. MRP2 is particularly important for the transport of sulfated bile acids like sulfated TLCA[6].

Intestinal Transport:

-

Apical Absorption: In the terminal ileum, the Apical Sodium-dependent Bile Acid Transporter (ASBT) is responsible for the active reabsorption of conjugated bile acids from the intestinal lumen into the enterocytes[4].

-

Basolateral Efflux: Once inside the enterocyte, bile acids are transported across the basolateral membrane into the portal circulation by the Organic Solute Transporters alpha and beta (OSTα/OSTβ)[4].

The coordinated action of these transporters ensures the efficient cycling of bile acids, including TLCA, between the liver and the intestine.

Section 3: The Pathophysiological Impact of this compound: A Focus on Cholestasis

TLCA is widely recognized as a potent cholestatic agent, capable of inducing intrahepatic cholestasis, a condition characterized by impaired bile flow[1][10].

Mechanisms of TLCA-Induced Cholestasis

The cholestatic effects of TLCA are multifactorial and involve disruption of key cellular processes within the hepatocyte:

-

Disruption of Hepatocyte Membranes: TLCA, due to its detergent properties, can intercalate into and disrupt the integrity of cellular membranes, particularly the canalicular membrane of hepatocytes[11][12]. This can lead to increased membrane fluidity and permeability, impairing the function of membrane-associated transporters.

-

PI3K/PKCε Signaling Pathway: Studies have shown that TLCA induces cholestasis through a phosphatidylinositol 3-kinase (PI3K)-dependent mechanism[10]. Activation of PI3K leads to the stimulation of protein kinase C epsilon (PKCε), which in turn impairs the insertion of transport proteins like BSEP and MRP2 into the canalicular membrane, thereby reducing bile acid secretion[10].

-

Farnesoid X Receptor (FXR) Antagonism: The farnesoid X receptor (FXR) is a nuclear receptor that plays a central role in bile acid homeostasis by regulating the expression of genes involved in bile acid synthesis and transport, including BSEP[13][14][15]. Lithocholic acid and its derivatives, including TLCA, can act as antagonists of FXR[13]. By antagonizing FXR, TLCA can downregulate the expression of BSEP, further contributing to the impairment of bile acid efflux and the development of cholestasis[13].

Other Pathophysiological Roles

Beyond cholestasis, emerging evidence suggests the involvement of TLCA in other pathological processes:

-

Liver Injury: The accumulation of cytotoxic bile acids like TLCA during cholestasis can lead to hepatocyte injury and apoptosis[1].

-

Gastrointestinal Cancers: The metabolism of taurine-conjugated bile acids by the gut microbiota can generate hydrogen sulfide, a genotoxic compound, suggesting a potential link between these bile acids and colorectal cancer[16][17].

Section 4: Experimental Methodologies for Studying this compound and Enterohepatic Circulation

A variety of in vivo and in vitro models are employed to investigate the role of TLCA in enterohepatic circulation and its associated pathologies.

In Vivo Models

-

Bile Duct Cannulation in Rodents: This classic model allows for the direct collection of bile and the study of biliary secretion and bile acid metabolism.

-

Paired-Rat Model for Enterohepatic Circulation: This model involves cannulating the bile duct of a donor rat into the duodenum of a recipient rat, enabling the direct investigation of the enterohepatic circulation of specific compounds[18][19].

In Vitro Models

-

Isolated Perfused Rat Liver (IPRL): This ex vivo model maintains the architecture of the liver and allows for the study of hepatic uptake, metabolism, and biliary excretion of compounds like TLCA under controlled conditions[10].

-

Isolated Rat Hepatocyte Couplets (IRHC): These in vitro models consist of two or more hepatocytes that maintain a functional bile canaliculus, providing a system to study canalicular transport and the mechanisms of cholestasis at a cellular level[10].

-

Caco-2 Cell Monolayers: This human colon adenocarcinoma cell line can be differentiated to form a polarized monolayer with enterocyte-like properties, making it a useful tool for studying intestinal absorption and transport of bile acids[20][21].

-

Immortalized Bile Duct Cells (BDC): This cell line provides a model to investigate the role of the biliary epithelium in lipid and sterol metabolism, including the synthesis and transport of bile acids[22].

Analytical Techniques

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the sensitive and specific quantification of individual bile acids, including TLCA and its metabolites, in various biological matrices such as serum, bile, and feces[23][24][25][26].

Section 5: Data Presentation and Protocols

Quantitative Data Summary

| Parameter | Value | Reference |

| TLCA-induced Bile Flow Impairment (IPRL) | 51% reduction at 10 µmol/liter | [10] |

| TLCA-induced Impairment of Vesicular Exocytosis (IPRL) | 46% reduction at 10 µmol/liter | [10] |

| TLCA-induced Impairment of MRP2 Substrate Secretion (IPRL) | 95% reduction at 10 µmol/liter | [10] |

| TLCA-induced Impairment of Canalicular Secretion (IRHC) | 50% reduction at 2.5 µmol/liter | [10] |

Experimental Protocols

Protocol 1: Induction of Cholestasis in the Isolated Perfused Rat Liver (IPRL) Model

-

Animal Preparation: Anesthetize a male Wistar rat (250-300g) and perform a laparotomy.

-

Cannulation: Cannulate the portal vein and the common bile duct.

-

Perfusion: Perfuse the liver in a non-recirculating system with Krebs-Henseleit bicarbonate buffer, gassed with 95% O2 / 5% CO2, at a constant flow rate of 4 mL/min per gram of liver.

-

Stabilization: Allow the liver to stabilize for 30 minutes, collecting bile at 10-minute intervals.

-

TLCA Infusion: Infuse this compound (e.g., 10 µmol/liter) into the perfusion medium for a defined period (e.g., 60 minutes).

-

Sample Collection: Continue to collect bile fractions and perfusate samples throughout the experiment.

-

Analysis: Measure bile flow gravimetrically. Analyze the concentration of bile acids and other relevant markers in bile and perfusate samples using LC-MS/MS.

Protocol 2: Quantification of this compound in Serum by LC-MS/MS

-

Sample Preparation:

-

To 100 µL of serum, add an internal standard (e.g., deuterated TLCA).

-

Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC Separation:

-

Inject the sample onto a C18 reversed-phase column.

-

Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

-

MS/MS Detection:

-

Perform mass spectrometric analysis using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in negative ion mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for TLCA and the internal standard.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of TLCA standards.

-

Calculate the concentration of TLCA in the samples based on the peak area ratio of the analyte to the internal standard.

-

Section 6: Visualizations

Signaling Pathway of TLCA-Induced Cholestasis

Caption: Workflow for IPRL experiments.

References

-

Beuers, U., et al. (2003). This compound exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets. Journal of Biological Chemistry, 278(19), 17810-17818. [Link]

-

de Waart, D. R., et al. (2023). In vitro models to measure effects on intestinal deconjugation and transport of mixtures of bile acids. Chemico-Biological Interactions, 375, 110445. [Link]

-

Ridlon, J. M., et al. (2016). Taurocholic Acid Metabolism by Gut Microbes and Colon Cancer. Gut Microbes, 7(3), 201-215. [Link]

-

Ridlon, J. M., et al. (2016). Taurocholic acid metabolism by gut microbes and colon cancer. Gut Microbes, 7(3), 201-215. [Link]

-

Perwaiz, S., et al. (2001). Determination of bile acids in biological fluids by liquid chromatography-electrospray tandem mass spectrometry. Journal of Lipid Research, 42(1), 114-119. [Link]

-

Feltin, M., et al. (1979). Cholesterol in acute cholestasis induced by this compound. A cytochemical study in transmission and scanning electron microscopy. Laboratory Investigation, 41(5), 411-419. [Link]

-

Sayin, S. I., et al. (2013). Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist. Cell Metabolism, 17(2), 225-235. [Link]

-

Griffiths, W. J., & Sjövall, J. (2010). Bile acids: analysis in biological fluids and tissues. Journal of Lipid Research, 51(1), 23-41. [Link]

-

Vore, M., & Slikker, W. (1985). Role of perivenous hepatocytes in taurolithocholate-induced cholestasis in vivo. Drug Metabolism and Disposition, 13(4), 480-485. [Link]

-

Caraceni, P., et al. (2020). Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. Metabolites, 10(7), 284. [Link]

-

van der Meer, J. H., et al. (2022). In vitro models to detect in vivo bile acid changes induced by antibiotics. Archives of Toxicology, 96(11), 3025-3037. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6675, Taurocholic acid. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439763, this compound. [Link]

-

Tuchweber, B., et al. (1999). Bile duct cells: a novel in vitro model for the study of lipid metabolism and bile acid production. American Journal of Physiology-Gastrointestinal and Liver Physiology, 276(2), G407-G417. [Link]

-

Deol, P., et al. (2017). LC-MS/MS Analysis of Bile Acids in In Vitro Samples. In Bile Acids (pp. 115-125). Humana Press, New York, NY. [Link]

-

Street, J. M., et al. (1983). The quantitative estimation of bile acids and their conjugates in human biological fluids. CRC critical reviews in clinical laboratory sciences, 19(2), 105-151. [Link]

-

Sarenac, T., & Mikov, M. (2018). Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients. Frontiers in Pharmacology, 9, 939. [Link]

-

Thakare, R. (2018). In-Vitro and In-Vivo Models of Bile Acid Metabolism and Transport. University of Rhode Island. [Link]

-

Javanainen, M., et al. (2025). In Vitro-In Silico Models to Elucidate Mechanisms of Bile Acid Disposition and Cellular Aerobics in Human Hepatocytes. Pharmaceutics, 17(8), 1023. [Link]

-

Norman, A. (1969). The synthesis of taurocholic and glycocholic acids in human liver homogenates and subcellular fractions in obstructive jaundice. Scandinavian journal of clinical and laboratory investigation, 24(1), 7-14. [Link]

-

Allan, R. N., et al. (1976). Metabolism of lithocholate in healthy man. II. Enterohepatic circulation. Gut, 17(6), 413-419. [Link]

-

Sayin, S. I., et al. (2013). Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist. Cell Metabolism, 17(2), 225-235. [Link]

-

Wikipedia. (n.d.). Enterohepatic circulation. [Link]

-

Lin, L. C., et al. (2019). Enterohepatic Circulation and Pharmacokinetics of Genistin and Genistein in Rats. ACS omega, 4(19), 18131-18137. [Link]

-

Lin, L. C., et al. (2019). Enterohepatic Circulation and Pharmacokinetics of Genistin and Genistein in Rats. ACS omega, 4(19), 18131-18137. [Link]

-

Clark, J. A., et al. (2023). Disruption of Enterohepatic Circulation of Bile Acids Ameliorates Small Bowel Resection Associated Hepatic Injury. Journal of Surgical Research, 285, 237-246. [Link]

-

Dowling, R. H., et al. (1968). Experimental model for the study of the enterohepatic circulation of bile in rhesus monkeys. The Journal of laboratory and clinical medicine, 72(1), 169-176. [Link]

-

Sayin, S. I., et al. (2013). Gut Microbiota Regulates Bile Acid Metabolism by Reducing the Levels of Tauro-beta-muricholic Acid, a Naturally Occurring FXR Antagonist. Cell Metabolism, 17(2), 225-235. [Link]

-

Wikipedia. (n.d.). Cholestasis. [Link]

-

Li, J., et al. (2023). AHR Deficiency Exacerbates Hepatic Cholesterol Accumulation via Inhibiting Bile Acid Synthesis in MAFLD Rats. International Journal of Molecular Sciences, 24(21), 15881. [Link]

-

Low-Beer, T. S., et al. (1969). Effects of sulfation of taurolithocholic and glycolithocholic acids on their intestinal transport. Gastroenterology, 56(4), 721-726. [Link]

-

Gonzalez, F. J., et al. (2017). Editor's Highlight: Farnesoid X Receptor Protects Against Low-Dose Carbon Tetrachloride-Induced Liver Injury Through the Taurocholate-JNK Pathway. Toxicological Sciences, 158(2), 383-394. [Link]

-

Chiang, J. Y. L. (2023). Physiology, Bile Acids. In StatPearls. StatPearls Publishing. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). taurocholic acid. [Link]

-

Deb, U., et al. (2020). Biosynthesis and enterohepatic circulation of bile acids showing the individual transport proteins expressed in hepatocytes and enterocytes. [Diagram]. In Pharmacological Applications of Bile Acids and Their Derivatives in the Treatment of Metabolic Syndrome. ResearchGate. [Link]

-

Wikipedia. (n.d.). This compound. [Link]

-

Li, Y., et al. (2018). Taurocholic acid is an active promoting factor, not just a biomarker of progression of liver cirrhosis: evidence from a human metabolomic study and in vitro experiments. BMC gastroenterology, 18(1), 112. [Link]

-

Goodwin, B., et al. (2002). Lithocholic acid decreases expression of bile salt export pump through farnesoid X receptor antagonist activity. Journal of Biological Chemistry, 277(29), 26399-26404. [Link]

-

Schölmerich, J., et al. (1981). [Different effect of taurolithocholate and chenodeoxycholate on structure and function of isolated hepatocytes (author's transl)]. Zeitschrift fur Gastroenterologie, 19(1), 20-28. [Link]

-

The Human Metabolome Database. (2006). Showing metabocard for this compound 3-sulfate (HMDB0002580). [Link]

-

Trocóniz, I. F., et al. (2018). Drug enterohepatic circulation and disposition: constituents of systems pharmacokinetics. Current drug metabolism, 19(2), 144-162. [Link]

-

Chiang, J. Y. (2013). Discovery of farnesoid X receptor and its role in bile acid metabolism. Gastroenterology, 145(1), 10-13. [Link]

-

Trocóniz, I. F., et al. (2024). Pharmacokinetic Simulation and Area under the Curve Estimation of Drugs Subject to Enterohepatic Circulation. Pharmaceutics, 16(8), 1083. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C26H45NO5S | CID 439763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Physiology, Bile Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enterohepatic circulation - Wikipedia [en.wikipedia.org]

- 6. Cholestasis - Wikipedia [en.wikipedia.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Metabolism of lithocholate in healthy man. II. Enterohepatic circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of sulfation of taurolithocholic and glycolithocholic acids on their intestinal transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cholesterol in acute cholestasis induced by this compound. A cytochemical study in transmission and scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Different effect of taurolithocholate and chenodeoxycholate on structure and function of isolated hepatocytes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lithocholic acid decreases expression of bile salt export pump through farnesoid X receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Taurocholic acid metabolism by gut microbes and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enterohepatic Circulation and Pharmacokinetics of Genistin and Genistein in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. In vitro models to measure effects on intestinal deconjugation and transport of mixtures of bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Bile duct cells: a novel in vitro model for the study of lipid metabolism and bile acid production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Determination of bile acids in biological fluids by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 26. LC-MS/MS Analysis of Bile Acids in In Vitro Samples | Springer Nature Experiments [experiments.springernature.com]

Mechanism of Taurolithocholic Acid-Induced Cholestasis: From Molecular Signaling to Experimental Validation

An In-Depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Taurolithocholic acid (TLCA), a monohydroxylated bile acid, is a potent cholestatic agent widely recognized for its ability to rapidly induce canalicular transport failure. Its utility in research is not as a direct clinical analog for a specific disease but as a powerful tool to dissect the fundamental cellular and molecular mechanisms that underpin the acute onset of cholestasis. Understanding the intricate pathways disrupted by TLCA provides invaluable insight into the broader pathophysiology of cholestatic liver injury and serves as a foundational model for the preclinical assessment of drug-induced cholestasis (DIC). This guide elucidates the core mechanisms of TLCA-induced cholestasis, details the experimental models used for its study, and provides validated protocols for investigation.

Introduction: The Central Role of TLCA in Cholestasis Research

Cholestasis is characterized by a functional impairment in bile formation and/or flow, leading to the intrahepatic accumulation of cytotoxic bile acids and other biliary constituents.[1][2] This accumulation triggers a cascade of events including hepatocyte injury, inflammation, and, in chronic cases, fibrosis and cirrhosis.[1][3] While the etiologies of cholestasis are diverse—ranging from genetic defects in canalicular transporters to drug-induced injury and autoimmune disease—the acute cellular responses often share common pathways.[4][5]

This compound is particularly cholestatic due to its hydrophobic nature and its ability to rapidly disrupt the structural and functional integrity of the hepatocyte canalicular membrane.[6] Unlike more hydrophilic bile acids, TLCA is poorly secreted and rapidly triggers a series of events that arrest bile flow. This makes TLCA an exemplary compound for modeling the initial insults of cholestatic liver injury in a controlled, reproducible manner.[7][8]

Core Molecular Mechanisms of TLCA-Induced Cholestasis

The cholestatic effect of TLCA is multifactorial, involving the disruption of canalicular transporters, activation of specific signaling cascades, and induction of cellular stress. These events are not mutually exclusive but rather form an interconnected network of pathological responses.

Disruption of Canalicular Transport Systems

The primary driver of bile salt-dependent bile flow is the ATP-Binding Cassette (ABC) transporter, Bile Salt Export Pump (BSEP/ABCB11), which actively secretes bile salts across the canalicular membrane.[5][9][10] Another critical transporter, Multidrug Resistance-associated Protein 2 (MRP2/ABCC2), mediates the canalicular secretion of conjugated bilirubin and other organic anions, including certain sulfated bile acids.[11][12]

TLCA rapidly impairs the function of these transporters through two principal mechanisms:

-

Direct Inhibition: While less pronounced than its other effects, TLCA can competitively inhibit BSEP-mediated transport, contributing to the initial reduction in bile salt secretion.[5][13]

-

Transporter Retrieval (Internalization): The most significant mechanism is the rapid, signaling-mediated retrieval of BSEP and MRP2 from the canalicular membrane into sub-apical endocytic vesicles.[12][14] This physical removal of transporters from their site of action effectively shuts down canalicular secretion.

The PI3K/PKCε Signaling Cascade: A Central Mediator of Transporter Retrieval

The internalization of MRP2 and other canalicular transporters is not a passive event but an active process driven by a specific signaling cascade. Research has identified Protein Kinase C epsilon (PKCε) as a key player.[7][12]

TLCA treatment leads to the activation of Phosphatidylinositol 3-kinase (PI3K), which in turn stimulates PKCε.[7] Activated PKCε translocates to the plasma membrane where it phosphorylates the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS).[12][14] MARCKS phosphorylation causes its detachment from the membrane, an event critically involved in the subsequent endocytosis of MRP2.[12] This pathway is a prime example of how a toxic bile acid can hijack cellular signaling machinery to induce a pathological outcome. The anticholestatic agents Tauroursodeoxycholic acid (TUDCA) and cAMP have been shown to reverse TLCA's effects by inhibiting this PKCε/MARCKS phosphorylation pathway.[14][15]

Cytoskeletal Disruption

The structural integrity of the bile canaliculus is maintained by a dense network of pericanalicular actin microfilaments. This network provides mechanical support and anchors transporters to the apical membrane. TLCA induces a significant alteration in this actin network, characterized by an accumulation and condensation of F-actin around the canaliculus.[16] This cytoskeletal disruption impairs canalicular contractility (a process that helps propel bile) and contributes to the loss of microvilli and the overall deformation of the canalicular lumen.[6][16]

Mitochondrial and Endoplasmic Reticulum Stress

The accumulation of hydrophobic bile acids like TLCA is directly toxic to cellular organelles.

-

Mitochondrial Dysfunction: Bile acids can act as detergents, disrupting mitochondrial membranes.[17][18] This leads to a decrease in the mitochondrial membrane potential, impaired ATP synthesis (state 3 respiration), and increased production of reactive oxygen species (ROS).[1][18][19] The resulting energy deficit and oxidative stress exacerbate the hepatocyte injury initiated by transport failure.[1][2]

-

Endoplasmic Reticulum (ER) Stress: The accumulation of unfolded or misfolded proteins in the ER lumen triggers a cellular stress response known as the Unfolded Protein Response (UPR).[20][21] Bile acids are known inducers of ER stress.[21][22] Prolonged or overwhelming ER stress, which can be triggered by TLCA, can activate pro-apoptotic pathways, such as the CHOP transcription factor, contributing to hepatocyte cell death.[22][23]

Role of Nuclear Receptors

While not the primary initiators of acute TLCA toxicity, nuclear receptors like the Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR) are critical in the adaptive response to cholestasis.[24][25][26] FXR, the primary bile acid sensor, normally acts to suppress bile acid synthesis and induce the expression of transporters like BSEP.[25][27] In cholestatic conditions, the adaptive response mediated by these receptors can be overwhelmed. PXR activation can induce detoxification enzymes that hydroxylate toxic bile acids into less harmful forms.[24]

Experimental Models for Studying TLCA-Induced Cholestasis

A variety of well-established models are used to investigate the mechanisms of TLCA-induced cholestasis, each with specific advantages.[4][28]

| Model | Type | Key Features & Applications | Advantages | Limitations |

| Isolated Perfused Rat Liver (IPRL) | Ex Vivo | Allows for real-time measurement of bile flow and biliary secretion in a whole-organ context.[7] | Preserves liver architecture and cell-cell interactions. Allows precise control over perfusate composition. | Technically demanding. Limited viability time. |

| Isolated Rat Hepatocyte Couplets (IRHC) | In Vitro | The "gold standard" for studying canalicular transport. Consists of two adjacent hepatocytes with a sealed bile canaliculus.[7] | Direct visualization of canalicular function and transporter localization. Ideal for high-resolution microscopy. | Loss of whole-organ context. Short-term culture. |

| Sandwich-Cultured Hepatocytes (SCHH) | In Vitro | Hepatocytes cultured between two layers of collagen, allowing them to repolarize and form functional bile canalicular networks. | Higher throughput than IRHCs. Suitable for transporter inhibition and uptake/efflux studies.[29][30] | Canalicular networks are less defined than in IRHCs. |

| HuH-NTCP Cells | In Vitro | Human hepatoma cell line (HuH7) stably transfected with the Na+-taurocholate cotransporting polypeptide (NTCP), the primary basolateral bile acid uptake transporter.[12] | Provides a human-relevant system. Genetically tractable for mechanistic studies (e.g., using dominant-negative constructs).[12][14] | Lacks the full metabolic and transport machinery of primary hepatocytes. |

| In Vivo Rodent Models | In Vivo | Intravenous injection of TLCA into rats or mice, followed by bile duct cannulation to measure bile flow and composition.[8][31] | Represents the most physiologically relevant system, integrating hepatic, biliary, and systemic responses. | Complex interplay of factors can make mechanistic deconvolution challenging. Ethical considerations. |

Key Experimental Protocols & Methodologies

The following protocols provide a framework for investigating the core effects of TLCA on hepatocyte function.

Protocol 1: Assessing Canalicular Transport in Isolated Rat Hepatocyte Couplets (IRHCs)

This protocol assesses the functional impact of TLCA on the secretion of a fluorescent substrate into the bile canaliculus.

Rationale: This is a direct, quantitative measure of canalicular transport function. A reduction in the accumulation of fluorescence within the canaliculus indicates transport inhibition.

Materials:

-

Collagenase (Type IV)

-

Hanks' Balanced Salt Solution (HBSS)

-

Williams' Medium E

-

Rat tail collagen

-

5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA)

-

This compound (TLCA)

-

Fluorescence microscope with time-lapse imaging capability

Procedure:

-

Hepatocyte Isolation: Isolate primary hepatocytes from a rat liver using a two-step collagenase perfusion method.

-

Plating: Plate the isolated hepatocytes at a low density on collagen-coated coverslips in Williams' Medium E.

-

Couplet Formation: Allow cells to attach and form couplets over 3-6 hours. IRHCs are identified as pairs of hepatocytes sharing a distinct, sealed bile canaliculus.

-

Substrate Loading: Incubate the couplets with 2 µM CDCFDA for 15 minutes. CDCFDA is membrane-permeable and is hydrolyzed intracellularly to the fluorescent, membrane-impermeable CDCF, which is then actively secreted into the canaliculus by MRP2.

-

Baseline Imaging: Identify several healthy couplets showing good canalicular accumulation of CDCF. Acquire baseline fluorescence images.

-

TLCA Treatment: Add TLCA to the medium at a final concentration of 2.5-10 µM.[7]

-

Time-Lapse Imaging: Immediately begin acquiring fluorescence images of the selected couplets every 1-2 minutes for 30-60 minutes.

-

Analysis: Quantify the fluorescence intensity within the canalicular space over time. TLCA-induced cholestasis is indicated by a rapid cessation or reversal of fluorescence accumulation.

Protocol 2: Immunofluorescence Staining for MRP2 and F-Actin

This protocol visualizes the TLCA-induced internalization of MRP2 and the rearrangement of the pericanalicular actin cytoskeleton.

Rationale: Visual evidence of transporter retrieval and cytoskeletal disruption provides direct mechanistic insight that complements functional assays.

Materials:

-

IRHCs or Sandwich-Cultured Hepatocytes

-

TLCA (10 µM)

-

4% Paraformaldehyde (PFA)

-

0.1% Triton X-100 in PBS

-

Primary antibody against MRP2

-

Fluorescently-conjugated secondary antibody

-

Fluorescently-conjugated Phalloidin (for F-actin staining)

-

DAPI (for nuclear counterstaining)

-

Confocal microscope

Procedure:

-

Cell Culture and Treatment: Prepare IRHCs or SCHH as described above. Treat one set of cultures with 10 µM TLCA for 30 minutes. Use an untreated set as a control.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Block non-specific binding with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate with anti-MRP2 antibody overnight at 4°C.

-

Secondary Antibody & Phalloidin Incubation: Wash and incubate with the fluorescent secondary antibody and fluorescently-conjugated phalloidin for 1 hour at room temperature in the dark.

-

Mounting: Wash, counterstain with DAPI, and mount the coverslips onto microscope slides.

-

Imaging: Acquire images using a confocal microscope. In control cells, MRP2 will show a sharp localization at the canalicular membrane, and F-actin will be neatly organized around the canaliculus. In TLCA-treated cells, MRP2 staining will appear diffuse and punctate in the cytoplasm, and F-actin will be condensed and disorganized.[16]

Sources

- 1. Mitochondrial dysfunction in cholestatic liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel insight into mechanisms of cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental obstructive cholestasis: the wound-like inflammatory liver response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cholestasis: human disease and experimental animal models | Annals of Hepatology [elsevier.es]

- 5. Role of the bile salt export pump, BSEP, in acquired forms of cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Subcellular pathology of rat liver in cholestasis and choleresis induced by bile salts. 1. Effects of lithocholic, 3beta-hydroxy-5-cholenoic, cholic, and dehydrocholic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of perivenous hepatocytes in taurolithocholate-induced cholestasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Mechanism of Taurocholate Transport by the Bile Salt Export Pump, an ABC Transporter Associated with Intrahepatic Cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Bile Salt Export Pump: Clinical and Experimental Aspects of Genetic and Acquired Cholestatic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cholestasis - Wikipedia [en.wikipedia.org]

- 12. TAUROLITHOCHOLATE-INDUCED MRP2 RETRIEVAL INVOLVES MARCKS PHOSPHORYLATION BY PROTEIN KINASE Cε IN HUH-NTCP CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. zora.uzh.ch [zora.uzh.ch]

- 14. Mechanism of inhibition of taurolithocholate-induced retrieval of plasma membrane MRP2 by cyclic AMP and tauroursodeoxycholate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of inhibition of taurolithocholate‐induced retrieval of plasma membrane MRP2 by cyclic AMP and tauroursodeoxycholate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of tauroursodeoxycholate on actin filament alteration induced by cholestatic agents. A study in isolated rat hepatocyte couplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanism of liver mitochondrial dysfunction associated with bile duct obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bile acids affect liver mitochondrial bioenergetics: possible relevance for cholestasis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Cholestasis and the Unfolded Protein Response - Richard Green [grantome.com]

- 21. Unfolded Protein Response Signaling in Liver Disorders: A 2023 Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Hepatic X-box binding protein 1 and unfolded protein response is impaired in weanling mice with resultant hepatic injury - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Endoplasmic Reticulum Stress and the Unfolded Protein Response in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. FXR and PXR: potential therapeutic targets in cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. FXR and PXR: Potential therapeutic targets in cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. research.rug.nl [research.rug.nl]

- 27. Targeting FXR in Cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 29. jstage.jst.go.jp [jstage.jst.go.jp]

- 30. Mechanisms and in vitro models of drug-induced cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Cholestasis induced by sodium taurolithocholate in isolated hamster liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Taurolithocholic Acid Signaling in Hepatocytes: A Technical Guide for Researchers

This guide provides an in-depth exploration of the complex signaling pathways governed by Taurolithocholic Acid (TLCA) in hepatocytes. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the causal relationships in TLCA-mediated cellular events, grounded in field-proven insights and methodologies. Here, we dissect the core mechanisms, provide actionable experimental protocols, and present visual data representations to facilitate a comprehensive understanding of this critical area of liver pathophysiology.

Introduction: The Dual Nature of this compound in Hepatic Function

This compound (TLCA), a taurine-conjugated form of the secondary bile acid lithocholic acid (LCA), is a potent signaling molecule within the enterohepatic circulation.[1] While bile acids are classically known for their role in dietary lipid absorption, they are now recognized as critical regulators of a multitude of cellular processes, including metabolism, inflammation, and cell proliferation. TLCA, in particular, stands out for its potent and often paradoxical effects on hepatocytes. It is one of the most potent endogenous agonists for several receptors, yet its accumulation is strongly associated with cholestasis and hepatotoxicity.[2][3][4][5] Understanding the intricate signaling networks that TLCA modulates in hepatocytes is therefore paramount for developing therapeutic strategies for cholestatic liver diseases and other hepatic pathologies.

This guide will illuminate the primary signaling cascades initiated by TLCA in hepatocytes, focusing on the key receptors and downstream pathways that mediate its physiological and pathological effects.

Core Signaling Pathways of this compound in Hepatocytes

TLCA exerts its influence on hepatocytes through a multi-receptor system, activating both cell surface and nuclear receptors. This section will detail the major signaling axes, providing a mechanistic understanding of how this single molecule can elicit a diverse range of cellular responses.

The TGR5-Mediated Pathway: A Rapid Response from the Cell Surface

The Takeda G-protein coupled receptor 5 (TGR5), also known as G-protein coupled bile acid receptor 1 (GPBAR1), is a key cell surface receptor for bile acids. TLCA is recognized as the most potent endogenous agonist for TGR5.[6][7][8]

Mechanism of Activation and Downstream Signaling:

Upon binding to TGR5 on the hepatocyte plasma membrane, TLCA induces a conformational change in the receptor, leading to the activation of the Gαs subunit of the associated heterotrimeric G-protein. This initiates a cascade of intracellular events:

-

Adenylate Cyclase Activation and cAMP Production: Activated Gαs stimulates adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

PKA and Epac Activation: The rise in intracellular cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).

-

Cellular Responses:

-

PKA-dependent signaling: PKA activation can lead to the phosphorylation of various downstream targets, influencing gene expression and metabolic pathways.

-

Epac-dependent signaling: Epac activation can stimulate Rap1, a small GTPase, which in turn can activate the MEK-ERK signaling pathway.[9] This pathway has been implicated in the regulation of hepatocyte polarization and bile canalicular formation.[9]

-

Functional Consequences in Hepatocytes:

-

Regulation of Glucose and Lipid Metabolism: TGR5 activation has been linked to improvements in glucose homeostasis and energy expenditure.[6]

-

Anti-inflammatory Effects: In other cell types like macrophages, TGR5 activation can suppress inflammatory responses by inhibiting NF-κB signaling.[10]

-

Cholangiocyte Proliferation and Bicarbonate Secretion: While this guide focuses on hepatocytes, it is important to note that TGR5 activation in cholangiocytes (the cells lining the bile ducts) stimulates bicarbonate secretion, which protects these cells from the damaging effects of bile acids.[10]

Diagram: TGR5 Signaling Pathway in Hepatocytes

Caption: S1PR2-mediated signaling cascade initiated by TLCA.

The Vitamin D Receptor (VDR) Pathway: A Nuclear Response to Bile Acids

The Vitamin D Receptor (VDR) is a nuclear receptor that is activated by both its classical ligand, 1α,25-dihydroxy-vitamin D3, and by the secondary bile acid lithocholic acid (LCA). [11][12][13]While direct high-affinity binding of TLCA to VDR is less characterized than that of LCA, the activation of VDR signaling by bile acids represents an important protective mechanism in hepatocytes.

Mechanism of Activation and Downstream Signaling:

-

Ligand Binding and Nuclear Translocation: Upon binding of a ligand like LCA, VDR translocates from the cytoplasm to the nucleus. [11][14]2. Heterodimerization and DNA Binding: In the nucleus, VDR forms a heterodimer with the Retinoid X Receptor (RXR). This VDR/RXRα complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.

-

Transcriptional Regulation: The VDR/RXRα heterodimer recruits co-repressors or co-activators to modulate the transcription of target genes. A key target of VDR-mediated repression in hepatocytes is the CYP7A1 gene, which encodes the rate-limiting enzyme in bile acid synthesis. [11][12]4. Membrane VDR Signaling: Interestingly, VDR ligands can also initiate rapid, non-genomic signaling from the plasma membrane. This involves the activation of c-Src and the c-Raf/MEK1/2/ERK1/2 pathway, which can also contribute to the repression of CYP7A1. [11][14] Functional Consequences in Hepatocytes:

-

Inhibition of Bile Acid Synthesis: The primary role of VDR activation by bile acids in hepatocytes is to suppress the synthesis of new bile acids by repressing CYP7A1 transcription. [11][12]This serves as a negative feedback mechanism to protect the liver from bile acid overload during cholestasis.

-

Regulation of Lipid Metabolism: VDR has also been implicated in the regulation of hepatic lipid metabolism. [15]

The Farnesoid X Receptor (FXR) Pathway: The Master Regulator of Bile Acid Homeostasis

The Farnesoid X Receptor (FXR) is a nuclear receptor that acts as the master regulator of bile acid homeostasis. [16][17][18][19]While chenodeoxycholic acid (CDCA) and lithocholic acid (LCA) are potent FXR agonists, the direct interaction of TLCA with FXR is less pronounced. However, as a component of the total bile acid pool, TLCA contributes to the overall activation of FXR signaling.

Mechanism of Activation and Downstream Signaling:

-

Bile Acid Binding and Heterodimerization: Upon binding of bile acids, FXR forms a heterodimer with RXRα.

-

Transcriptional Activation of Target Genes: The FXR/RXRα complex binds to FXR response elements (FXREs) in the promoter of target genes, leading to their transcriptional activation. Key FXR target genes in hepatocytes include:

-

Small Heterodimer Partner (SHP): SHP is a transcriptional repressor that, in turn, inhibits the expression of CYP7A1, further suppressing bile acid synthesis. [17] * Bile Salt Export Pump (BSEP; ABCB11): BSEP is the primary transporter responsible for secreting bile acids from hepatocytes into the bile canaliculi. [16]Upregulation of BSEP enhances bile acid efflux, protecting hepatocytes from their cytotoxic effects.

-

Multidrug Resistance-Associated Protein 2 (MRP2; ABCC2): While BSEP is the main bile salt transporter, MRP2 also contributes to the transport of some conjugated bile acids. [10] Functional Consequences in Hepatocytes:

-

-

Feedback Inhibition of Bile Acid Synthesis: FXR activation is the primary mechanism for the feedback inhibition of bile acid synthesis.

-

Stimulation of Bile Acid Efflux: By upregulating BSEP, FXR promotes the secretion of bile acids from hepatocytes.

-

Regulation of Lipid and Glucose Metabolism: FXR plays a crucial role in regulating triglyceride, cholesterol, and glucose metabolism. [16]

Experimental Protocols for Studying TLCA Signaling in Hepatocytes

To facilitate research in this area, we provide detailed, step-by-step methodologies for key experiments used to investigate TLCA signaling pathways.

Protocol 1: In Vitro Hepatocyte Culture and TLCA Treatment

Objective: To establish a primary hepatocyte or hepatoma cell line culture system for studying the effects of TLCA.

Materials:

-

Primary human or rodent hepatocytes or a suitable hepatoma cell line (e.g., HepG2, Huh7)

-

Collagen-coated cell culture plates

-

Hepatocyte culture medium (e.g., Williams' Medium E with supplements)

-

This compound (TLCA) stock solution (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

Procedure:

-

Cell Seeding:

-

For primary hepatocytes, follow a validated isolation and seeding protocol.

-

For cell lines, seed cells onto collagen-coated plates at a density that will result in 80-90% confluency at the time of treatment.

-

-

Cell Culture: Culture the cells in a humidified incubator at 37°C and 5% CO2. Allow the cells to attach and recover for at least 24 hours before treatment.

-

TLCA Treatment:

-

Prepare working solutions of TLCA in hepatocyte culture medium at the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

-

Aspirate the old medium from the cells and replace it with the TLCA-containing medium or vehicle control medium.

-

Incubate the cells for the desired time period (e.g., for signaling studies, 15-60 minutes; for gene expression studies, 6-24 hours).

-

-

Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., RNA extraction, protein lysis, or cell viability assays).

Diagram: Experimental Workflow for TLCA Treatment of Hepatocytes

Caption: Workflow for in vitro TLCA treatment of hepatocytes.

Protocol 2: Quantitative Real-Time PCR (qPCR) for Target Gene Expression

Objective: To quantify the changes in mRNA expression of TLCA target genes (e.g., CYP7A1, SHP, BSEP) in hepatocytes.

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SYBR Green Master Mix)

-

Gene-specific primers for target and reference genes (e.g., ACTB, GAPDH)

-

qPCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from TLCA-treated and control hepatocytes using a commercial kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a Bioanalyzer.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction Setup:

-

Prepare a qPCR reaction mix containing qPCR master mix, forward and reverse primers for the gene of interest, and cDNA template.

-

Include no-template controls (NTCs) to check for contamination.

-

-

qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each sample.

-

Normalize the Ct values of the target genes to the Ct values of a reference gene (ΔCt).

-

Calculate the fold change in gene expression using the 2-ΔΔCt method.

-

Protocol 3: Western Blotting for Protein Expression and Phosphorylation

Objective: To detect changes in the expression and phosphorylation status of key signaling proteins (e.g., p-ERK, p-Akt, VDR) in response to TLCA.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for the target protein and its phosphorylated form)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the TLCA-treated and control cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, apply the ECL substrate, and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

Data Presentation: Summary of TLCA Signaling Pathways

| Receptor | Primary Downstream Pathway | Key Cellular Responses in Hepatocytes | Pathophysiological Relevance |

| TGR5 | Gαs → Adenylate Cyclase → cAMP → PKA/Epac | Regulation of metabolism, hepatocyte polarization | Metabolic regulation, potential for cholestasis amelioration |